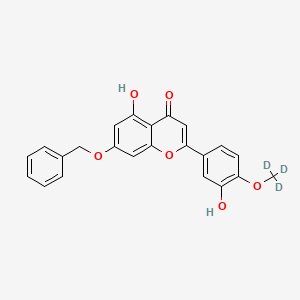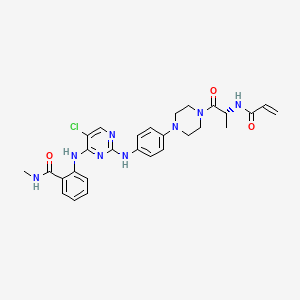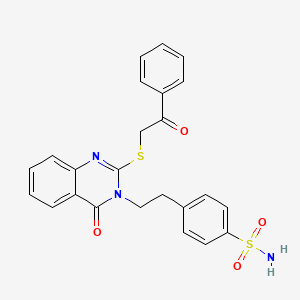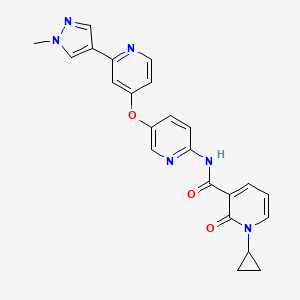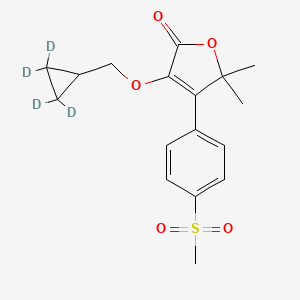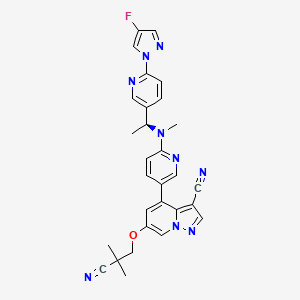
Ret-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ret-IN-5 is a potent inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. It has an inhibitory concentration (IC50) of 4.57 nanomolar, making it highly effective in targeting RET . RET is a receptor tyrosine kinase involved in cell growth and differentiation, and its aberrant activity is associated with various cancers, including thyroid carcinomas and non-small cell lung cancer .
Preparation Methods
The synthesis of Ret-IN-5 involves the preparation of pyrazolo[1,5-a]pyridine derivatives. The synthetic route typically includes the formation of the pyrazolo[1,5-a]pyridine core followed by functionalization to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ret-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions where specific substituents are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Ret-IN-5 is primarily used in scientific research for its inhibitory effects on RET. Its applications include:
Cancer Research: This compound is used to study the role of RET in various cancers, including thyroid carcinomas and non-small cell lung cancer.
Drug Development: It serves as a lead compound for developing new RET inhibitors with improved efficacy and safety profiles.
Biological Studies: This compound is used to investigate the signaling pathways downstream of RET and their role in cell proliferation, growth, and survival.
Industrial Applications: This compound can be used in the development of diagnostic tools and therapeutic agents targeting RET-related diseases.
Mechanism of Action
Ret-IN-5 exerts its effects by binding to the ATP-binding site of the RET receptor tyrosine kinase, thereby inhibiting its kinase activity. This inhibition prevents the activation of downstream signaling pathways, including the PI3K/AKT, RAS/RAF, MAPK, and PLCγ pathways . By blocking these pathways, this compound inhibits cell proliferation, growth, and survival, making it effective in targeting RET-driven cancers .
Comparison with Similar Compounds
Ret-IN-5 is unique in its high potency and selectivity for RET. Similar compounds include:
Selpercatinib: Another RET inhibitor with FDA approval for treating RET-driven cancers.
Pralsetinib: A selective RET inhibitor used in the treatment of non-small cell lung cancer and thyroid cancer.
Properties
Molecular Formula |
C29H26FN9O |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
6-(2-cyano-2-methylpropoxy)-4-[6-[[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-methylamino]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H26FN9O/c1-19(20-5-8-27(34-11-20)38-15-23(30)14-36-38)37(4)26-7-6-21(12-33-26)25-9-24(40-18-29(2,3)17-32)16-39-28(25)22(10-31)13-35-39/h5-9,11-16,19H,18H2,1-4H3/t19-/m0/s1 |
InChI Key |
YLKJBUGPEZIIKF-IBGZPJMESA-N |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)N2C=C(C=N2)F)N(C)C3=NC=C(C=C3)C4=CC(=CN5C4=C(C=N5)C#N)OCC(C)(C)C#N |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N(C)C3=NC=C(C=C3)C4=CC(=CN5C4=C(C=N5)C#N)OCC(C)(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one](/img/structure/B12413796.png)
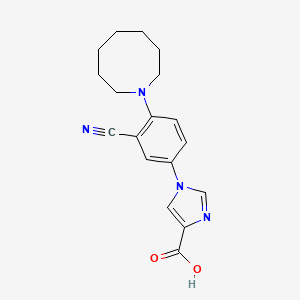
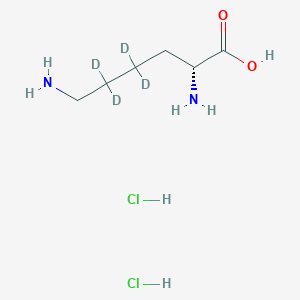
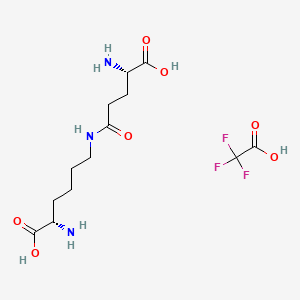
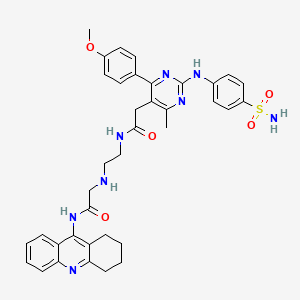
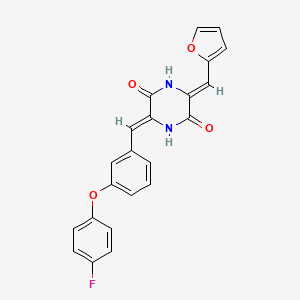
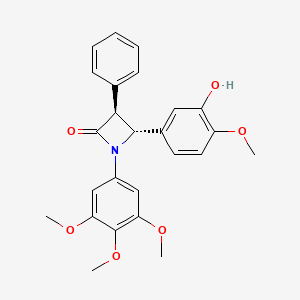
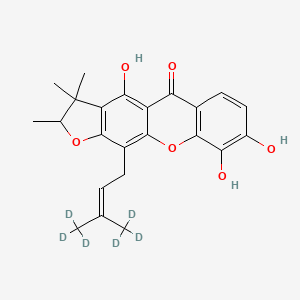
![[(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12413842.png)
